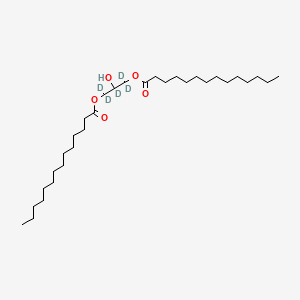
N2-Losartanyl-losartan Trityl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Losartanyl-losartan Trityl is an intermediate compound used in the synthesis of N2-Losartanyl-losartan, which is an impurity found in Losartan tablets. Losartan is a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. The trityl group in this compound plays a crucial role in its chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Losartanyl-losartan Trityl involves several steps. One common method starts with the synthesis of 2-butyl-4-chloro-1-[2’-(2-trityl-2H-tetrazole-5-group)biphenyl-4-ylmethyl]-1H-imidazole-5-aldehyde. This compound is then reacted with sodium borohydride to obtain crude trityl Losartan, which is further refined and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient, cost-effective, and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N2-Losartanyl-losartan Trityl undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trityl group can lead to the formation of trityl cations, while reduction can yield the corresponding alcohol .
Applications De Recherche Scientifique
N2-Losartanyl-losartan Trityl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various compounds.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as an impurity in Losartan tablets.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of N2-Losartanyl-losartan Trityl is primarily related to its role as an intermediate in the synthesis of Losartan. Losartan acts as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure. The trityl group in this compound may influence its chemical stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trityl Losartan: Another intermediate in the synthesis of Losartan.
Triphenylcarbenium Ions: Broadly used in various chemical processes, including as protective groups and catalysts.
Uniqueness
N2-Losartanyl-losartan Trityl is unique due to its specific structure and role in the synthesis of Losartan. The presence of the trityl group imparts distinct chemical properties, making it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C63H58Cl2N12O |
|---|---|
Poids moléculaire |
1070.1 g/mol |
Nom IUPAC |
[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol |
InChI |
InChI=1S/C63H58Cl2N12O/c1-3-5-30-57-66-59(64)55(42-76-70-61(68-72-76)53-28-18-16-26-51(53)46-36-32-45(33-37-46)41-75-56(43-78)60(65)67-58(75)31-6-4-2)74(57)40-44-34-38-47(39-35-44)52-27-17-19-29-54(52)62-69-71-73-77(62)63(48-20-10-7-11-21-48,49-22-12-8-13-23-49)50-24-14-9-15-25-50/h7-29,32-39,78H,3-6,30-31,40-43H2,1-2H3 |
Clé InChI |
DGMJWIOPORHKDR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CN8N=C(N=N8)C9=CC=CC=C9C1=CC=C(C=C1)CN1C(=NC(=C1CO)Cl)CCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
![ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate](/img/structure/B13841996.png)
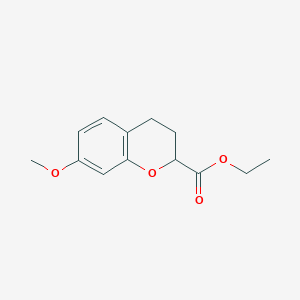
![4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride](/img/structure/B13842003.png)

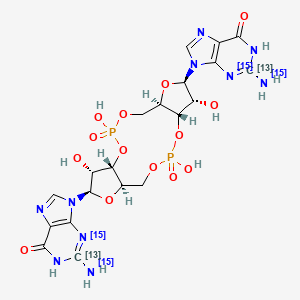
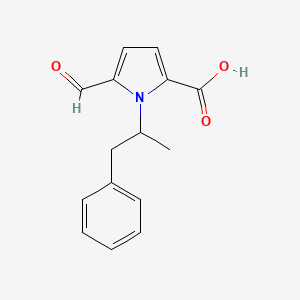


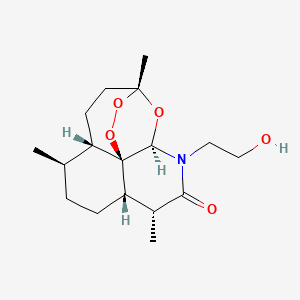
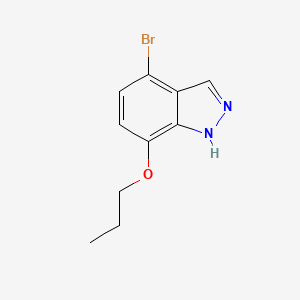
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
